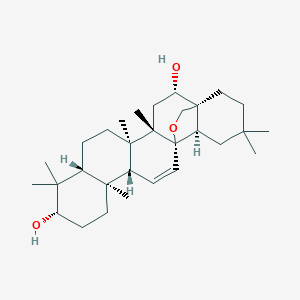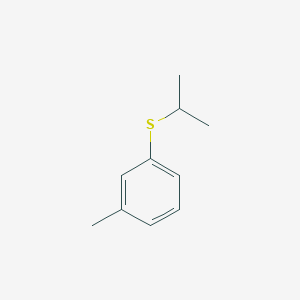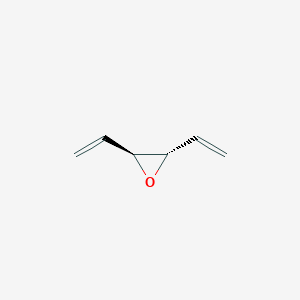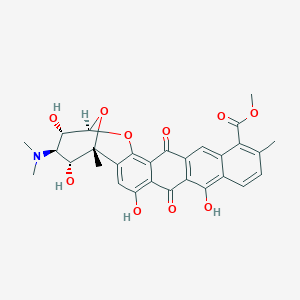
Nogalarene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nogalarene is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a bicyclic compound that contains a five-membered ring and a seven-membered ring. Nogalarene is a versatile compound that has been used in various fields, including medicine, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of nogalarene is not fully understood. However, it is believed that nogalarene exerts its biological activity through the modulation of various signaling pathways. For example, nogalarene has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Nogalarene has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
Nogalarene has been shown to have various biochemical and physiological effects. For example, nogalarene has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Nogalarene has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of nogalarene for lab experiments include its relatively low cost, its ease of synthesis, and its versatility. Nogalarene can be used in a wide range of experiments, including cell culture, animal studies, and material science. However, there are also some limitations to the use of nogalarene. For example, nogalarene is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, nogalarene can be toxic at high concentrations, which can limit its use in some applications.
Future Directions
There are many future directions for the study of nogalarene. One area of research is the development of nogalarene-based materials for organic electronics. Nogalarene has been shown to have good electrical conductivity and could be used in the development of flexible electronic devices. Another area of research is the development of nogalarene-based drug delivery systems. Nogalarene could be used as a carrier for drugs, allowing for targeted delivery to specific tissues or cells. Finally, nogalarene could be further studied for its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress.
Conclusion
Nogalarene is a versatile compound that has many potential applications in various fields, including medicine, pharmaceuticals, and materials science. Its synthesis method is relatively simple, and it has been extensively studied for its biological activity. Nogalarene has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a material for organic electronics and as a drug delivery system. Future research on nogalarene could lead to the development of new materials, drugs, and therapies for a wide range of diseases and conditions.
Synthesis Methods
Nogalarene can be synthesized through a Diels-Alder reaction between 2,3-dimethoxy-1,3-butadiene and 1,4-naphthoquinone. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The reaction yields a mixture of isomers, which can be separated by column chromatography. The yield of nogalarene is typically around 30-40%.
Scientific Research Applications
Nogalarene has been extensively studied for its biological activity. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Nogalarene has also been studied for its potential use as a material for organic electronics. In the field of medicine, nogalarene has been investigated for its potential use as a drug delivery system.
properties
CAS RN |
11052-69-0 |
|---|---|
Product Name |
Nogalarene |
Molecular Formula |
C29H27NO10 |
Molecular Weight |
549.5 g/mol |
IUPAC Name |
methyl (1R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,22,24-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,10,12,14,18-octaene-13-carboxylate |
InChI |
InChI=1S/C29H27NO10/c1-10-6-7-11-12(16(10)27(37)38-5)8-13-17(21(11)32)23(34)18-15(31)9-14-25(19(18)22(13)33)39-28-24(35)20(30(3)4)26(36)29(14,2)40-28/h6-9,20,24,26,28,31-32,35-36H,1-5H3/t20-,24-,26+,28+,29+/m0/s1 |
InChI Key |
ZIOYGSZIUMVQSO-CWOXXLDKSA-N |
Isomeric SMILES |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)O[C@H]6[C@H]([C@@H]([C@H]([C@@]5(O6)C)O)N(C)C)O)O)C(=O)OC |
SMILES |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)C(=O)OC |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




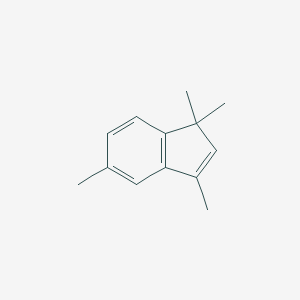
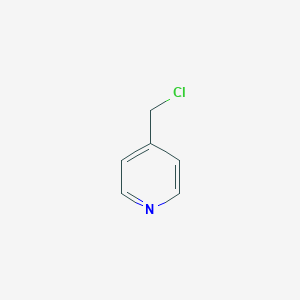

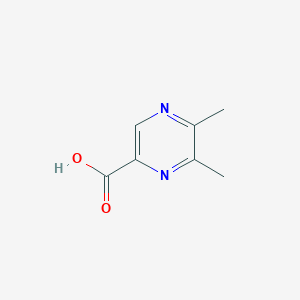

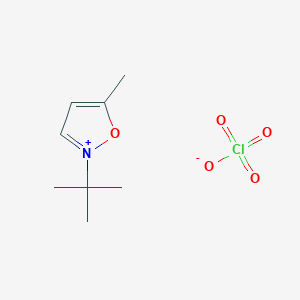
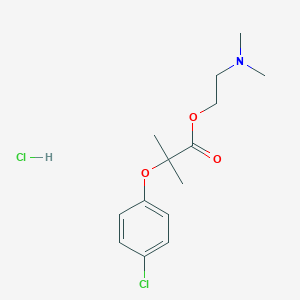

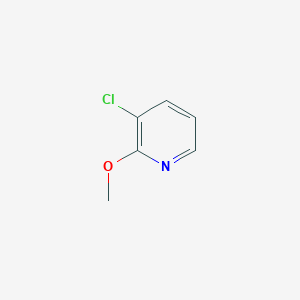
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
